Physicochemical Differentiation vs. 4‑Chlorophenyl Analogue – MW & logP
The target compound (MW = 406.3 g·mol⁻¹, logP ≈ 2.17) is significantly larger and more lipophilic than the 4‑chlorophenyl analogue (MW = 321.8 g·mol⁻¹, logP not reported but predicted lower due to smaller halogen) . The MW difference of 84.5 g·mol⁻¹ and the presence of the indazole ring in the target compound introduce additional hydrogen‑bond donor/acceptor capacity and π‑stacking potential absent in the chlorophenyl comparator. These differences directly affect permeability, solubility, and target‑binding enthalpy, making the two compounds non‑interchangeable in cellular or biochemical assays.
| Evidence Dimension | Molecular weight and computed logP |
|---|---|
| Target Compound Data | MW = 406.3 g·mol⁻¹ (C₁₅H₁₂BrN₅O₂S); logP ≈ 2.17 |
| Comparator Or Baseline | 1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide: MW = 321.8 g·mol⁻¹ (C₁₄H₁₂ClN₃O₂S) |
| Quantified Difference | ΔMW = +84.5 g·mol⁻¹; Δheavy atom count = +5; additional H‑bond donors/acceptors from indazole |
| Conditions | Calculated from molecular formula (Chemsrc) and ZINC database |
Why This Matters
The MW and lipophilicity gap predicts divergent ADME behaviour, so the compounds cannot be used interchangeably in cell‑based or in‑vivo models without re‑optimisation.
